molecular formula C15H23N5O14P2 B101917 iso-ADP-ribose CAS No. 15720-01-1

iso-ADP-ribose

Cat. No.: B101917
CAS No.: 15720-01-1
M. Wt: 559.32 g/mol
InChI Key: BHIWBSNWEZIHHL-ZQSHOCFMSA-N
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Description

2’-(5’‘-Phosphoribosyl)-5’-adenosine monophosphate is a biochemical compound that plays a crucial role in various metabolic pathways. It is involved in the biosynthesis of nucleotides, which are the building blocks of DNA and RNA. This compound is essential for the proper functioning of cellular processes and is found in all living organisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(5’‘-Phosphoribosyl)-5’-adenosine monophosphate typically involves the reaction of ribose-5-phosphate with ATP to form 5-phosphoribosyl-1-pyrophosphate (PRPP). This reaction is catalyzed by the enzyme ribose-phosphate diphosphokinase . PRPP then reacts with adenine to form 2’-(5’‘-Phosphoribosyl)-5’-adenosine monophosphate through the action of adenine phosphoribosyltransferase .

Industrial Production Methods

Industrial production of this compound often involves microbial fermentation processes. For example, Corynebacterium ammoniagenes can be used to produce nucleotides, including 2’-(5’‘-Phosphoribosyl)-5’-adenosine monophosphate, through fermentation . The optimization of fermentation conditions, such as pH, temperature, and nutrient availability, is crucial for maximizing yield.

Chemical Reactions Analysis

Types of Reactions

2’-(5’‘-Phosphoribosyl)-5’-adenosine monophosphate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert it into other nucleotides.

    Substitution: Substitution reactions can modify the ribose or phosphate groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions include different nucleotide derivatives, which can be used in various biochemical pathways .

Scientific Research Applications

2’-(5’‘-Phosphoribosyl)-5’-adenosine monophosphate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-(5’‘-Phosphoribosyl)-5’-adenosine monophosphate involves its role as a substrate for various enzymes in nucleotide biosynthesis. It participates in the formation of purine and pyrimidine nucleotides, which are essential for DNA and RNA synthesis. The compound interacts with enzymes like adenine phosphoribosyltransferase and hypoxanthine-guanine phosphoribosyltransferase to facilitate these processes .

Comparison with Similar Compounds

Similar Compounds

    Inosine monophosphate (IMP): Another nucleotide involved in purine biosynthesis.

    Guanosine monophosphate (GMP): A nucleotide that plays a role in the synthesis of RNA and DNA.

    Uridine monophosphate (UMP): A pyrimidine nucleotide involved in RNA synthesis

Uniqueness

2’-(5’‘-Phosphoribosyl)-5’-adenosine monophosphate is unique due to its specific role in the biosynthesis of adenine nucleotides. Its structure allows it to participate in specific enzymatic reactions that are crucial for the formation of adenine-containing nucleotides, distinguishing it from other similar compounds .

Properties

CAS No.

15720-01-1

Molecular Formula

C15H23N5O14P2

Molecular Weight

559.32 g/mol

IUPAC Name

[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]oxy-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C15H23N5O14P2/c16-12-7-13(18-3-17-12)20(4-19-7)14-11(9(22)6(32-14)2-31-36(27,28)29)34-15-10(23)8(21)5(33-15)1-30-35(24,25)26/h3-6,8-11,14-15,21-23H,1-2H2,(H2,16,17,18)(H2,24,25,26)(H2,27,28,29)/t5-,6-,8-,9-,10-,11-,14-,15+/m1/s1

InChI Key

BHIWBSNWEZIHHL-ZQSHOCFMSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O)O)O)N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)OC4C(C(C(O4)COP(=O)(O)O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)OC4C(C(C(O4)COP(=O)(O)O)O)O)N

15720-01-1

Synonyms

2'-(5''-phosphoribosyl)-5'-adenosine monophosphate
2-(5''-phosphoribosyl)-5'-AMP
ribosyladenosine 5',5''-bis(phosphate)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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